molecular formula C26H17ClFN3O4S B12621208 C26H17ClFN3O4S

C26H17ClFN3O4S

Cat. No.: B12621208
M. Wt: 521.9 g/mol
InChI Key: LCXZCSHRMYPTQK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C26H17ClFN3O4S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H17ClFN3O4S typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as halogenation, nitration, and sulfonation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps to optimize the yield and purity of the compound. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

C26H17ClFN3O4S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as solvent choice, temperature, and pH are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

C26H17ClFN3O4S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C26H17ClFN3O4S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. Detailed studies on its binding affinity, kinetics, and molecular interactions help to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C26H17ClFN3O4S include other organic molecules with similar functional groups and structural motifs. Examples include:

    C25H16ClFN3O4S: A closely related compound with one less carbon atom.

    C26H18ClFN3O4S: A compound with an additional hydrogen atom.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties

Biological Activity

C26H17ClFN3O4S, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research and medicine.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 521.9 g/mol
  • IUPAC Name : 3-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • InChI Key : LCXZCSHRMYPTQK-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps:

  • Formation of Core Structure : Initial synthetic routes focus on creating the core structure.
  • Functional Group Introduction : Reactions such as halogenation, nitration, and sulfonation are utilized.
  • Reaction Conditions : Parameters like temperature and pressure are optimized to enhance yield and purity.

This compound exhibits its biological activity through interactions with various molecular targets:

  • Enzyme Binding : The compound may bind to specific enzymes, altering their activity and leading to significant biological effects.
  • Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

  • Gram-positive and Gram-negative Bacteria : Preliminary studies show effective inhibition against bacteria such as Vibrio cholerae and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/ml .
Bacterial StrainMIC (µg/ml)
Vibrio cholerae25
Enterococcus faecalis50
Micrococcus luteus25
Shigella sonei25

Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities:

  • DPPH Assay : The compound demonstrated varying degrees of antioxidant activity compared to standard antioxidants like Butylhydroxytoluene (BHT).
Sample% Antioxidant Activity
This compoundVariable
Butylhydroxytoluene (BHT)Positive Control

Case Studies and Research Findings

  • Study on Antibacterial Flavonoids : A study isolated several antibacterial flavonoids from Combretum erythrophyllum, revealing that this compound exhibited the poorest antioxidant activity among the tested compounds but showed potential toxicity towards human lymphocytes .
  • Cytotoxicity Assessments : In vitro studies using MTT assays indicated that this compound could induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C26H17ClFN3O4S

Molecular Weight

521.9 g/mol

IUPAC Name

3-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C26H17ClFN3O4S/c27-23-22(36-26(34)29(23)16-7-3-1-4-8-16)20-19-21(35-31(20)18-9-5-2-6-10-18)25(33)30(24(19)32)17-13-11-15(28)12-14-17/h1-14,19-21H

InChI Key

LCXZCSHRMYPTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(N(C(=O)S5)C6=CC=CC=C6)Cl

Origin of Product

United States

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